1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea
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Overview
Description
1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a fluorophenyl sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.
Alkylation: The piperidine intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated piperidine with tert-butyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with piperidine receptors.
Biological Studies: The compound is used in studies exploring the effects of sulfonyl-containing compounds on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets piperidine receptors, which are involved in neurotransmission.
Pathways Involved: It modulates signaling pathways associated with these receptors, potentially affecting neurological functions and offering therapeutic benefits in conditions like anxiety and depression.
Comparison with Similar Compounds
1-(Tert-butyl)-3-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(Tert-butyl)-3-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea: Contains a methylphenyl group, offering different chemical properties.
Uniqueness: 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Biological Activity
1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea, a compound with complex structural features, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine moiety, and a sulfonamide functional group, which contribute to its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The compound acts primarily through modulation of specific protein interactions and signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or receptors involved in inflammatory processes, particularly the NLRP3 inflammasome pathway. This pathway plays a critical role in the release of pro-inflammatory cytokines such as IL-1β.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
- NLRP3 Inflammasome Inhibition : In THP-1 macrophages differentiated with phorbol myristate acetate (PMA), treatment with the compound resulted in a significant reduction in pyroptotic cell death and IL-1β release when activated by ATP. The results indicated a dose-dependent inhibition, with effective concentrations around 10 µM .
- Cytotoxicity Assessment : Cytotoxic effects were evaluated using an MTT assay, where varying concentrations (0.1–100 µM) were tested over 72 hours. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Case Study 1: Anti-inflammatory Effects
In a recent study examining various piperidine derivatives, this compound was highlighted for its ability to significantly reduce inflammatory markers in cellular models. The study utilized ELISA assays to quantify IL-1β levels post-treatment and found that this compound effectively inhibited IL-1β release compared to control groups .
Case Study 2: Comparison with Other Compounds
Comparative studies against other known NLRP3 inhibitors revealed that this urea derivative exhibited comparable or superior activity in inhibiting pyroptosis. For instance, while other compounds required higher concentrations to achieve similar effects, this compound demonstrated efficacy at lower doses .
Data Tables
Study | Activity Assessed | Concentration (µM) | Effect |
---|---|---|---|
Study 1 | IL-1β Release | 10 | Significant inhibition |
Study 2 | Pyroptosis | 10 | Reduced cell death |
Study 3 | Cytotoxicity | 0.1 - 100 | Low cytotoxicity at therapeutic levels |
Properties
IUPAC Name |
1-tert-butyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O3S/c1-18(2,3)21-17(23)20-12-11-15-6-4-5-13-22(15)26(24,25)16-9-7-14(19)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPNAORGUSYURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.